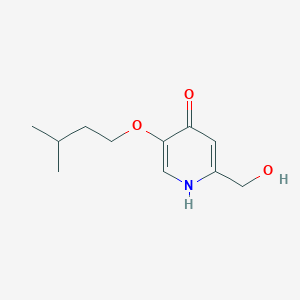

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol

Description

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at position 2 and a 3-methylbutoxy (-O-(CH2)2CH(CH3)2) substituent at position 5 of the pyridine ring. This compound shares structural similarities with bioactive pyridine-based molecules, such as those involved in metal coordination, enzyme inhibition, or antimicrobial activity.

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(3-methylbutoxy)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8(2)3-4-15-11-6-12-9(7-13)5-10(11)14/h5-6,8,13H,3-4,7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNSTIAKNJQSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CNC(=CC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-hydroxymethyl-5-hydroxypyridine with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The 3-methylbutoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)-5-(3-methylbutoxy)pyridin-4-ol.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxymethyl and 3-methylbutoxy groups may play a role in modulating the compound’s activity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Functional Group Impact

The table below compares 2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol with key analogs identified in the evidence:

Key Observations:

Halogenation (e.g., Cl/F in pyrimidines) increases electrophilicity, favoring interactions with biological nucleophiles .

Biological Activity Trends: Hydroxymethyl-substituted compounds (e.g., 5-hydroxymethyl-2-furfural) exhibit anti-allergic activity, suggesting the target compound may share similar bioactivity if tested . Aminomethyl groups (as in ) enable metal coordination, a feature absent in the target compound but relevant for designing chelating agents .

Synthetic Accessibility :

Stability and Reactivity

- Hydroxymethyl Group : Prone to oxidation under acidic conditions, forming aldehydes or carboxylic acids. This reactivity is shared with analogs like 5-hydroxymethyl-2-furfural .

- Alkoxy Group : The 3-methylbutoxy chain in the target compound likely confers greater steric hindrance and oxidative stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy).

Biological Activity

2-(Hydroxymethyl)-5-(3-methylbutoxy)pyridin-4-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, along with its applications in drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The compound features a hydroxymethyl group and a 3-methylbutoxy substituent on the pyridine ring, which may influence its biological interactions. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activities. A study reviewed various pyridine compounds and reported their effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. These compounds often act by disrupting bacterial cell membranes or inhibiting essential enzymes .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | X µg/mL |

| Other Pyridine Derivative | E. coli | Y µg/mL |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. The precise mechanism of action remains to be fully elucidated but may involve modulation of signaling pathways related to inflammation.

The exact mechanism by which this compound exerts its effects is not completely understood. However, it is believed to interact with specific molecular targets within biological systems. The presence of the hydroxymethyl and 3-methylbutoxy groups likely enhances the compound's binding affinity to target proteins or enzymes, potentially leading to altered activity in cellular processes .

Synthesis and Evaluation

A study conducted in 1999 synthesized various hydroxymethyl-substituted compounds and evaluated their biological activities. Among these, certain derivatives demonstrated notable antiproliferative effects on mammalian cells, suggesting potential applications in cancer therapy .

Recent Developments

In light of the COVID-19 pandemic, there has been a renewed interest in developing antiviral agents from existing chemical libraries. Pyridine derivatives have been highlighted for their potential antiviral properties, with ongoing research focused on their efficacy against SARS-CoV-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.